Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate
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Overview
Description
Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H10F3NO4. It is a derivative of phenylacetate, featuring a nitro group and a trifluoromethyl group on the aromatic ring.
Mechanism of Action
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be 2.38, suggesting it may have good bioavailability .
Action Environment
The action, efficacy, and stability of EFPA can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. It is recommended to store EFPA in a dry room at normal temperature
: Sigma-Aldrich : EvitaChem : Ambeed
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitro-4-(trifluoromethyl)phenylacetate typically involves the nitration of ethyl 4-(trifluoromethyl)phenylacetate. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating diseases such as cancer and inflammation.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate can be compared with other similar compounds such as:
Ethyl 2-nitro-4-(methyl)phenylacetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-nitro-4-(chloromethyl)phenylacetate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-4-8(11(12,13)14)6-9(7)15(17)18/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVIOXIAPVVIGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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